Diethylene glycol diacrylate chemical structure and properties
Diethylene glycol diacrylate chemical structure and properties
An In-Depth Technical Guide to Diethylene Glycol Diacrylate (DEGDA)
Introduction: The Versatility of a Bifunctional Monomer
Diethylene glycol diacrylate (DEGDA) is a bifunctional monomer renowned for its role as a crosslinking agent in polymer chemistry. Its molecular structure, featuring two terminal acrylate groups connected by a flexible diethylene glycol linker, allows it to form durable, three-dimensional polymer networks upon polymerization. This capability to bridge multiple polymer chains imparts significant enhancements to material properties, including mechanical strength, thermal stability, and chemical resistance.[1][2] As a result, DEGDA is a critical component in a wide array of applications, from high-performance industrial coatings and adhesives to advanced biomedical materials like hydrogels and dental composites. This guide provides a comprehensive technical overview of DEGDA, detailing its chemical structure, physicochemical properties, polymerization mechanisms, key applications, and essential safety protocols for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The precise arrangement of atoms in the DEGDA molecule is fundamental to its function. The two acrylate groups are highly reactive toward free-radical polymerization, while the central ether linkage provides flexibility to the resulting polymer network.
Caption: Chemical structure of Diethylene Glycol Diacrylate (DEGDA).
Table 1: Chemical Identifiers for DEGDA
| Identifier | Value |
| CAS Number | 4074-88-8[1] |
| IUPAC Name | 2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate[1] |
| Molecular Formula | C₁₀H₁₄O₅[1] |
| Molecular Weight | 214.22 g/mol |
| Synonyms | DEGDA, Oxydiethylene diacrylate, 2,2'-Oxydiethyl diacrylate, SR 230[1][3] |
Physicochemical Properties
DEGDA is a clear, colorless liquid with properties that make it highly suitable as a reactive diluent and crosslinker. Its low viscosity, low volatility, and good dilution characteristics are particularly advantageous in formulations for coatings and inks.
Table 2: Key Physicochemical Properties of DEGDA
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][4] |
| Odor | Mild, musty | [1] |
| Density | 1.118 g/mL at 25 °C | [4] |
| Boiling Point | >200 °C (>392 °F) at 760 mmHg | [1][5][6] |
| Flash Point | >113 °C (>230 °F) | [3] |
| Refractive Index | n20/D 1.463 | [4] |
| Water Solubility | Slightly soluble (1-5 g/100 mL at 18 °C) | [4] |
| Stability | Stable under normal conditions, but polymerizes at elevated temperatures or upon exposure to light. Incompatible with radical initiators, strong oxidizing agents, reducing agents, and peroxides. | [4][5] |
Synthesis and Polymerization Mechanism
Synthesis
DEGDA is typically synthesized via the esterification of diethylene glycol with acrylic acid. This reaction is generally catalyzed by an acid and conducted under conditions that remove the water byproduct to drive the reaction to completion.
Free-Radical Polymerization: The Engine of Crosslinking
The utility of DEGDA stems from its ability to undergo rapid polymerization through a free-radical mechanism. This process is the foundation for its function as a crosslinking agent.
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Initiation: The process begins with the generation of free radicals. In industrial and research settings, this is most commonly achieved by exposing a formulation containing a photoinitiator to ultraviolet (UV) light or by thermally decomposing a thermal initiator.[7] The initiator absorbs energy and fragments into highly reactive radical species.
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Propagation: A radical from the initiator attacks one of the carbon-carbon double bonds in a DEGDA acrylate group, opening the bond and transferring the radical to the DEGDA molecule. This new, larger radical can then react with another monomer, propagating the polymer chain.
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Crosslinking: Because each DEGDA molecule possesses two acrylate groups, a single propagating chain can react with a second DEGDA molecule, effectively creating a branch point. As this process continues, multiple polymer chains become covalently linked, forming a robust, three-dimensional network.[2] This network structure is responsible for the enhanced mechanical and chemical properties of the final cured material.[1]
Caption: Workflow for free-radical polymerization and crosslinking of DEGDA.
Experimental Protocol: UV-Photopolymerization of a DEGDA Hydrogel
This protocol describes a self-validating system for creating a crosslinked hydrogel, a common application in biomedical research. The causality for each step is explained to ensure reproducibility and understanding.
Materials & Equipment:
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Diethylene glycol diacrylate (DEGDA)
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Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)[7]
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Phosphate-buffered saline (PBS), pH 7.4
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Vortex mixer
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UV curing system (365 nm wavelength)
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Molds (e.g., PDMS, Teflon)
Procedure:
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Preparation of Pre-polymer Solution:
-
In a light-protected vial (e.g., amber glass), dissolve the photoinitiator in PBS to a final concentration of 0.1% (w/v). The use of a solvent like PBS is critical for biomedical applications to ensure physiological compatibility.
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Add DEGDA to the initiator solution to achieve the desired final concentration (e.g., 20% v/v).
-
Vortex the mixture thoroughly until the solution is homogeneous. This step is crucial; an uneven distribution of the initiator will lead to non-uniform polymerization and mechanically inconsistent spots in the final hydrogel.
-
-
Molding and Degassing (Optional but Recommended):
-
Pipette the pre-polymer solution into the desired molds.
-
Causality: For applications requiring high optical clarity or mechanical integrity, it is advisable to degas the solution under vacuum for 5-10 minutes to remove dissolved oxygen. Oxygen can inhibit free-radical polymerization, leading to incomplete curing and a tacky surface.
-
-
UV Curing:
-
Place the molds under the UV lamp. Expose the solution to 365 nm UV light. The exposure time and intensity will depend on the initiator concentration, sample thickness, and desired crosslinking density (a typical starting point is 5-10 minutes at 10 mW/cm²).
-
Self-Validation: The transition from a liquid to a solid, non-tacky gel confirms successful polymerization. The gel should be firm and retain the shape of the mold.
-
-
Post-Curing Equilibration:
-
Carefully remove the cured hydrogels from the molds.
-
Place the hydrogels in an excess of fresh PBS for 24-48 hours, changing the PBS several times.
-
Causality: This step is essential to wash out any unreacted monomer, photoinitiator fragments, or soluble oligomers. For cell culture or drug delivery applications, this purification is mandatory to remove potentially cytotoxic components and allow the hydrogel to reach its equilibrium swelling state.[7]
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Field-Proven Applications
The unique combination of reactivity, flexibility, and hydrophilicity makes DEGDA a versatile building block in numerous scientific and industrial fields.
Caption: Relationship between DEGDA's properties and its major applications.
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UV and Electron Beam (EB) Curable Systems: DEGDA is widely used as a reactive diluent in coatings, inks, and adhesives.[6] Its fast polymerization rate under UV or EB radiation allows for rapid processing speeds, while its crosslinking ability enhances surface hardness, gloss, and solvent resistance in the cured films.
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Hydrogels for Biomedical Applications: As a hydrophilic crosslinker, DEGDA is instrumental in the synthesis of hydrogels.[1] These water-swollen polymer networks are used extensively in drug delivery, where the crosslink density can be tuned to control the release rate of therapeutic agents.[6][8] They are also used as scaffolds in tissue engineering and in the manufacturing of soft contact lenses.
-
Additive Manufacturing (3D Printing): In vat polymerization techniques like stereolithography (SLA), DEGDA is a common component in photopolymer resins.[6] It contributes to the cure speed and helps define the mechanical properties, such as hardness and flexibility, of the final printed object, enabling high-resolution and rapid manufacturing.[6]
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Dental Materials: The rapid, controlled polymerization and good mechanical properties of DEGDA-containing polymers make them suitable for dental materials, including sealants, composites, and adhesives that cure on demand with light.
Safety, Handling, and Toxicology
While versatile, DEGDA is a hazardous chemical that requires strict safety protocols. All multifunctional acrylates can cause skin disorders and sensitization.[9]
-
Hazard Identification: According to the Globally Harmonized System (GHS), DEGDA is classified as toxic in contact with skin (Acute Toxicity, Dermal, Category 3), causes skin irritation (Category 2), may cause an allergic skin reaction (Skin Sensitization, Category 1), and causes serious eye irritation (Category 2).[1][10][11]
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Toxicological Summary: Accidental ingestion may be harmful.[9] Skin contact can be toxic, with potential for systemic effects following absorption.[9][10] Repeated or prolonged skin contact can lead to contact dermatitis, characterized by redness, swelling, and blistering.[9] It is a known skin and eye irritant.[1][5]
-
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical splash goggles or a full-face respirator must be worn.[5]
-
Lab Coat/Clothing: A lab coat and closed-toe shoes are required. Disposable sleeves are recommended to prevent skin contact.[5]
-
Ventilation: All handling of neat DEGDA should be performed in a certified chemical fume hood to avoid inhalation of any aerosols or vapors, especially if heated.[6][9]
-
-
Storage and Handling:
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[5][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[3][10]
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Conclusion
Diethylene glycol diacrylate is a cornerstone monomer in the field of polymer science, offering a powerful combination of rapid reactivity, crosslinking efficiency, and material flexibility. Its bifunctional nature is the key to creating robust, networked polymers that are integral to advancements in coatings, adhesives, 3D printing, and, critically, in the development of sophisticated biomaterials for drug delivery and tissue engineering. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, enables researchers and scientists to harness the full potential of this versatile molecule to design and fabricate the advanced materials of the future.
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